molecular formula C12H11ClN2O B8717452 5-Benzyloxy-2-chloro-4-methylpyrimidine

5-Benzyloxy-2-chloro-4-methylpyrimidine

Cat. No.: B8717452
M. Wt: 234.68 g/mol
InChI Key: PZOYAPAJZPHUFZ-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-chloro-4-methylpyrimidine is a substituted pyrimidine derivative characterized by a benzyloxy group at position 5, a chlorine atom at position 2, and a methyl group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them electron-deficient and reactive toward electrophilic and nucleophilic substitutions. The benzyloxy group enhances lipophilicity, while the chlorine and methyl substituents influence steric and electronic properties, rendering this compound a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-4-methyl-5-phenylmethoxypyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-9-11(7-14-12(13)15-9)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

PZOYAPAJZPHUFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1OCC2=CC=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

5-(Benzyloxy)-4-chloropyrimidine (CAS 91063-23-9)

  • Structure : Benzyloxy at position 5, chlorine at position 4.
  • Key Differences : Lacks the methyl group at position 4 and has chlorine at position 4 instead of 2.
  • Implications : The chlorine at position 4 may direct electrophilic substitutions to adjacent positions, whereas the absence of a methyl group reduces steric hindrance .
  • Similarity Score : 0.68, indicating moderate structural overlap .

Compound CAS 425394-89-4

  • Structure: Unspecified in evidence, but similarity score of 0.92 suggests near-identical substituents (e.g., benzyloxy, chloro, and methyl groups) with minor positional or functional group variations .

Halogenated Pyrimidines with Alkoxy Groups

2,4,6-Trichloro-5-methoxypyrimidine (CAS 60703-46-0)

  • Structure : Methoxy at position 5, chlorine at positions 2, 4, and 5.
  • Key Differences : Additional chlorine atoms increase electrophilicity, favoring nucleophilic displacement reactions. Methoxy is less lipophilic than benzyloxy .
  • Similarity Score : 0.91, reflecting shared halogen and alkoxy motifs .

2,4-Dichloro-5-ethoxypyrimidine (CAS 280582-25-4) and 2,4-Dichloro-5-methoxypyrimidine (CAS 19646-07-2)

  • Structure : Ethoxy or methoxy at position 5, chlorine at positions 2 and 4.
  • Key Differences : Ethoxy’s larger size increases steric hindrance compared to methoxy. Both lack the benzyloxy and methyl groups of the target compound .
  • Similarity Score : 0.76 for both, indicating moderate overlap .

Pyridine Derivatives with Similar Substituents

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine (CAS 62811-98-7)

  • Structure : Pyridine core with benzyloxy at position 5, chlorine at position 4, and chloromethyl at position 2.
  • Key Differences : Pyridine’s single nitrogen atom reduces electron deficiency compared to pyrimidine. The chloromethyl group offers a distinct reactive site for further functionalization .

Compounds with Additional Functional Groups

6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

  • Structure : Pyrimidin-2,4-dione core with multiple benzyloxy and methoxymethyl groups.
  • Key Differences : The dione structure introduces hydrogen-bonding capacity, while bulky substituents may limit solubility and reactivity .

5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine (CAS 49873-11-2)

  • Structure: Diaminopyrimidine with a bulky 4-benzyloxybenzyl group.
  • Key Differences: Amino groups enhance hydrogen bonding, making this compound suitable for targeting biological receptors .

Physicochemical and Reactivity Comparisons

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Properties/Reactivity
5-Benzyloxy-2-chloro-4-methylpyrimidine Not provided C12H11ClN2O 5-benzyloxy, 2-Cl, 4-methyl - Reactive at Cl and methyl sites; moderate lipophilicity
5-(Benzyloxy)-4-chloropyrimidine 91063-23-9 C11H9ClN2O 5-benzyloxy, 4-Cl 0.68 Electrophilic at Cl; lower steric hindrance
2,4,6-Trichloro-5-methoxypyrimidine 60703-46-0 C5H3Cl3N2O 2,4,6-Cl, 5-OCH3 0.91 High reactivity for substitutions
2,4-Dichloro-5-methoxypyrimidine 19646-07-2 C5H4Cl2N2O 2,4-Cl, 5-OCH3 0.76 Moderate reactivity; smaller substituents
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine 62811-98-7 C13H11Cl2NO 5-benzyloxy, 4-Cl, 2-CH2Cl (pyridine) - Reactive chloromethyl group; pyridine core

Key Findings and Implications

  • Substituent Position : Chlorine at position 2 (target compound) vs. 4 (CAS 91063-23-9) alters regioselectivity in reactions .
  • Alkoxy vs. Benzyloxy : Benzyloxy groups enhance lipophilicity, favoring membrane permeability in drug design, whereas methoxy/ethoxy groups reduce steric bulk .
  • Core Structure : Pyrimidines (two nitrogens) are more electron-deficient than pyridines, making them preferable for electrophilic substitutions .

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